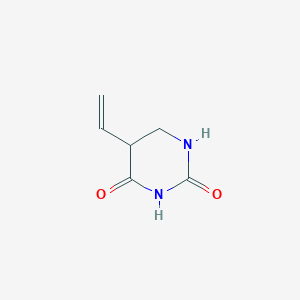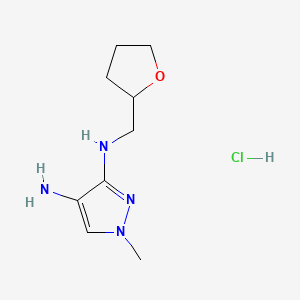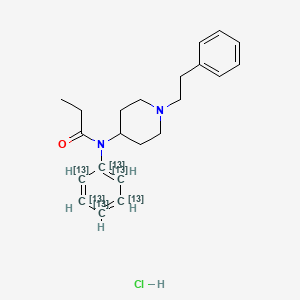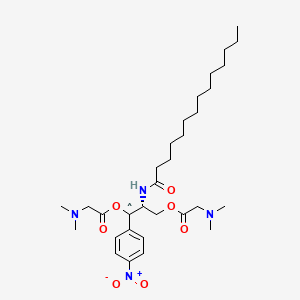-](/img/structure/B12349736.png)
Iridium,bis[3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC](2-pyridinecarboxylato-kN1,kO2)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- is a complex compound that features iridium as its central metal atom. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications. The presence of fluorine atoms and pyridine rings in its structure contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- typically involves the reaction of iridium precursors with 3,5-difluoro-2-(2-pyridinyl)phenyl ligands and 2-pyridinecarboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The mixture is heated to facilitate the formation of the desired complex, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction and drying to obtain the final product .
化学反应分析
Types of Reactions
Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium complexes with higher oxidation states, while substitution reactions may produce new iridium complexes with different ligands .
科学研究应用
Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation
Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent due to its unique photophysical properties
Medicine: Research is ongoing to explore its use in photodynamic therapy for cancer treatment
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent luminescent properties
作用机制
The mechanism by which Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- exerts its effects involves the interaction of its iridium center with various molecular targets. The compound can undergo photoexcitation, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in targeted cells. This property is particularly useful in photodynamic therapy for cancer treatment .
相似化合物的比较
Similar Compounds
Bis(4,6-difluorophenylpyridine)(picolinate)iridium(III):
Dichlorotetrakis[3,5-difluoro-2-(2-pyridinyl)phenyl]diiridium(III): This compound is used as a precursor in the synthesis of various iridium complexes and has similar chemical reactivity
Uniqueness
Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- is unique due to its specific ligand arrangement, which imparts distinct photophysical properties and reactivity. Its ability to generate ROS upon photoexcitation makes it particularly valuable in medical applications .
属性
分子式 |
C28H16F4IrN3O2 |
|---|---|
分子量 |
694.7 g/mol |
IUPAC 名称 |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);pyridine-2-carboxylate |
InChI |
InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;;+3/p-1 |
InChI 键 |
CEQZQAUWUJYTQB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)[O-].[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12349654.png)
![1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349671.png)
![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12349688.png)
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B12349701.png)

![Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester](/img/structure/B12349706.png)
![5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid](/img/structure/B12349708.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one,monohydrochloride](/img/structure/B12349720.png)



